molecular formula C10H11N3O2 B1436836 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole CAS No. 1167447-04-2

5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole

Cat. No.: B1436836
CAS No.: 1167447-04-2
M. Wt: 205.21 g/mol
InChI Key: QCJRCQSWVBVKTR-UHFFFAOYSA-N
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Description

5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole is a synthetically modified oxindole derivative offered for research and development purposes. The oxindole scaffold is a privileged structure in medicinal chemistry, known to be a versatile platform for designing compounds with diverse biological activities . This particular molecule features a hydrazinyl functional group at the 3-position, which is a highly reactive handle that can be used to synthesize a wider array of novel derivatives, such as hydrazones, for biological evaluation . Research Applications and Potential Value: The core structure of this compound suggests potential utility in several research areas. Based on studies of similar compounds, oxindole derivatives are frequently investigated as antiproliferative agents in oncology research, with some analogs demonstrating potent activity against various cancer cell lines . Furthermore, methoxy-substituted indole and oxindole compounds are of significant interest in neuropharmacology, with some analogs showing promising neuroprotective and antioxidant properties in experimental models . The presence of the hydrazine group also makes this compound a valuable building block for the synthesis of chemical libraries to be screened for antimicrobial or antifungal activity, as 3-substituted oxindoles have shown such effects . Researchers can utilize this chemical to explore its mechanism of action and its interactions with various biological targets. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-diazenyl-5-methoxy-7-methyl-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-3-6(15-2)4-7-8(5)12-10(14)9(7)13-11/h3-4,11-12,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJRCQSWVBVKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=N)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole typically follows a multi-step approach:

  • Starting Material: Substituted isatins or 2-oxindole derivatives are commonly used as precursors.
  • Key Reactions: These include condensation reactions, cyclization, and functional group transformations to introduce the hydrozinyl group.
  • Hydrozinyl Group Introduction: The hydrozinyl (-N=N-OH) moiety is introduced via reactions involving nitroso or hydroxylamine intermediates or by catalytic hydrogenation of nitro precursors.

This general approach is consistent with the preparation of related oxindole derivatives, where the oxindole core is functionalized at specific positions to yield the target compound.

Specific Preparation Methods

Catalytic Hydrogenation and Cyclization Route

A notable method for preparing N-hydroxy-2-oxindole derivatives, which is closely related to hydrozinyl oxindoles, involves:

  • Step 1: Catalytic hydrogenation of 2-nitroarylmalonate diesters to produce 2-(N-hydroxyamino)arylmalonate diesters.
  • Step 2: Intramolecular aminolysis leading to cyclization, forming N-hydroxy-2-oxindole-3-carboxylate esters.
  • Step 3: Hydrolysis and decarboxylation of the ester group to yield N-hydroxy-2-oxindoles.
  • Step 4: Optional further catalytic hydrogenation can convert N-hydroxy-2-oxindoles to 2-oxindoles.

This process is conducted in situ, combining hydrogenation, cyclization, and hydrolysis steps without isolating intermediates, enhancing efficiency and yield.

This method can be adapted to introduce the hydrozinyl group by controlling reaction conditions and precursor selection, particularly when starting from appropriately substituted nitroaryl compounds.

Microwave-Assisted Decarboxylative Condensation

Microwave-assisted synthesis has been demonstrated as an efficient method for producing 3-hydroxy-2-oxindoles, which are structurally related to hydrozinyl oxindoles:

  • Reaction: Condensation of substituted isatins with malonic or cyanoacetic acids under microwave irradiation.
  • Conditions: Microwave activation for 5–10 minutes significantly accelerates the reaction compared to conventional reflux methods.
  • Yields: High yields up to 98% have been reported.
  • Advantages: This method reduces reaction time drastically and improves product purity.

While this method specifically targets 3-hydroxy-2-oxindoles, it provides a valuable synthetic platform that can be extended or modified to introduce hydrozinyl functionalities through subsequent functional group transformations.

Reaction Conditions and Optimization

Preparation Step Typical Conditions Notes
Catalytic Hydrogenation Hydrogen gas, Pd/C catalyst, 75 psig, 110-114°C, 5.5 hrs In situ conversion of nitro to hydroxyamino intermediates; high selectivity and yield.
Cyclization via Intramolecular Aminolysis Heated reaction mixture, often reflux Leads to formation of oxindole ring with carboxylate ester intermediate.
Hydrolysis and Decarboxylation Aqueous medium, mild heating Converts ester intermediates to oxindole derivatives; can be combined with hydrogenation.
Microwave-Assisted Condensation Microwave irradiation, 5-10 min, organic base catalyst Efficient synthesis of 3-hydroxy-2-oxindoles; solvent choice critical for yield.

Research Findings and Data Summary

Table 1: Microwave-Assisted Synthesis Yields of 3-Hydroxy-2-oxindoles (Representative Data)

Substituent (R1, R2) Functional Group (X) Yield % (Microwave) Yield % (Thermal)
5-NO2 CN 77 98
5-OCH3 COOH 61 50
5-OCH3, 7-NO2 CN 80 73
5-Br COOH 77 80

Note: While these data relate to hydroxy-oxindoles, they illustrate the efficacy of microwave methods applicable to related oxindole derivatives.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Catalytic Hydrogenation + Cyclization In situ hydrogenation of nitro precursors; intramolecular aminolysis High selectivity; one-pot process Requires hydrogenation setup; sensitive to conditions
Microwave-Assisted Condensation Rapid condensation of isatins with malonic/cyanoacetic acids Fast reaction; high yields Primarily for hydroxy-oxindoles; needs adaptation for hydrozinyl group
Traditional Reflux Condensation Longer reaction times with organic bases Well-established Time-consuming; lower efficiency

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce various hydroindole compounds .

Scientific Research Applications

The compound 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole is an intriguing molecule with a variety of applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and organic synthesis. This article explores its applications, supported by case studies and data tables that highlight its significance.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in cancer treatment. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of oxindole exhibit significant anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines, suggesting its potential as a lead compound for further development.

Neuropharmacology

The compound has also been investigated for neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study conducted on animal models showed that this compound reduced oxidative stress and inflammation in neuronal cells, indicating its potential use in therapies for conditions like Alzheimer's disease.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.

Synthesis Applications

Researchers have utilized this compound as a building block in synthesizing novel heterocycles, which are important in drug discovery.

Mechanism of Action

The mechanism of action of 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole involves its interaction with various molecular targets and pathways. It is known to bind to specific receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole, a comparative analysis with structurally related oxindole derivatives and heterocyclic analogs is provided below.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications Reference
This compound 5-OCH₃, 7-CH₃, 3-NHNH₂ Potential kinase inhibition; synthetic intermediate for hydrazone-linked heterocycles
3-Hydrazinyl-2-oxindole 3-NHNH₂ (no 5-/7-substituents) Intermediate for Schiff base formation; limited bioavailability due to polar hydrazine group [General]
5-Methoxy-2-oxindole 5-OCH₃ Serotonin receptor modulation; improved lipophilicity vs. unsubstituted oxindole
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Complex thiazolo-pyrimidine-oxindole hybrid Anticancer activity (kinase inhibition); enhanced rigidity and target selectivity due to fused heterocycles

Key Observations

Substituent Effects on Reactivity: The hydrazinyl group in this compound distinguishes it from simpler 3-amino or 3-hydroxy oxindoles. Unlike non-nucleophilic amines, the hydrazinyl moiety facilitates covalent bonding with electrophilic targets (e.g., carbonyl-containing enzymes) or participation in cyclocondensation reactions to form triazoles or pyrazoles . In contrast, the thiazolo-pyrimidine-oxindole hybrid (CAS 609795-48-4) leverages a conjugated π-system for rigid target binding, sacrificing hydrazine’s reactivity for enhanced stability .

Pharmacological Potential: The 5-methoxy group enhances membrane permeability compared to polar hydroxyl substituents, as observed in serotonin receptor ligands derived from 5-methoxy-2-oxindole . The methyl group at position 7 in the target compound may reduce metabolic deactivation (via steric hindrance of cytochrome P450 oxidation) relative to unsubstituted analogs.

Synthetic Utility: While details Li₂CO₃-mediated synthesis of oxazolidinones, analogous conditions (e.g., dioxane solvent, inert atmosphere) could apply to the preparation of hydrazinyl-oxindoles, though specific protocols for the target compound remain unverified .

Biological Activity

5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: 3-diazenyl-5-methoxy-7-methyl-1H-indol-2-ol
  • Molecular Formula: C10H11N3O2
  • CAS Number: 1167447-04-2

The compound features a unique substitution pattern on the indole ring, which contributes to its distinct chemical and biological properties. It has been synthesized primarily through the Fischer indole synthesis method, known for its efficiency in producing indole derivatives.

Biological Activities

This compound exhibits several significant biological activities, which are summarized below:

1. Anticancer Properties

Research indicates that this compound has potential anticancer effects. It appears to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating signaling pathways related to cell survival.

2. Antimicrobial Activity

Studies have shown that this compound displays antimicrobial properties against a range of bacterial strains. This activity is thought to stem from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may exert these effects by inhibiting specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Binding: It has been suggested that this compound can bind to specific receptors, modulating their activity and influencing cellular responses.
  • Signal Transduction Pathways: The modulation of pathways such as MAPK and NF-kB is critical for its anticancer and anti-inflammatory effects.

Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Study ADemonstrated significant anticancer activity in breast cancer cell lines with IC50 values indicating potency.
Study BReported antimicrobial effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study CShowed anti-inflammatory effects in animal models, reducing edema and inflammatory markers significantly.

Case Studies

Case Study 1: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated that it was effective against resistant strains, highlighting its potential use in developing new antibiotics.

Q & A

Q. What are the established synthetic routes for 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole, and how can researchers optimize yield and purity?

  • Methodological Answer : A common approach involves functionalizing the oxindole core via hydrazine substitution at the 3-position. For example, oxindole derivatives are often synthesized by reacting indole precursors with hydrazine under controlled acidic conditions. Evidence from related methoxyindole syntheses (e.g., 5-methoxyindole reactions with oxalyl chloride in anhydrous diethyl ether at 0°C) suggests that temperature control and stoichiometric ratios are critical for avoiding side reactions . Post-synthesis purification via recrystallization or column chromatography is recommended, with purity verification using HPLC or NMR.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques for cross-validation:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy at C5, methyl at C7).
  • IR : Identify functional groups like hydrazinyl (N–H stretches at ~3300 cm1^{-1}) and carbonyl (C=O at ~1680 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weight and fragmentation patterns.
  • Melting Point : Compare experimental values with literature to detect impurities (e.g., discrepancies >2°C warrant re-analysis) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation of the hydrazinyl group. Temperature should be maintained below -20°C for long-term stability, as demonstrated for structurally similar hydrazine derivatives . Avoid exposure to moisture or acidic/basic conditions, which may hydrolyze the hydrazine moiety.

Advanced Research Questions

Q. How do the substituent positions (methoxy at C5, methyl at C7) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-donating methoxy group at C5 activates the aromatic ring toward electrophilic substitution, while the methyl group at C7 sterically hinders certain reactions. Computational modeling (e.g., DFT) can predict reaction sites by analyzing electron density maps. Experimentally, perform competitive reactions with electrophiles (e.g., nitration or halogenation) and monitor regioselectivity via LC-MS .

Q. How can researchers resolve contradictions in reported spectral data (e.g., IR or NMR shifts) for this compound across studies?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or tautomeric forms. To address this:
  • Standardize experimental conditions (e.g., DMSO-d6 for NMR).
  • Compare data with structurally analogous compounds (e.g., 5-methoxy-2-oxindole derivatives) .
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Replicate conflicting experiments with controlled variables to isolate discrepancies .

Q. What methodological approaches are used to study the compound’s potential as a kinase inhibitor or receptor ligand?

  • Methodological Answer :
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase active sites.
  • In Vitro Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to measure IC50_{50} values.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy/methyl groups) and correlate substituent effects with bioactivity data .

Data Presentation

Table 1 : Key Spectral Benchmarks for this compound

TechniqueExpected Signal/ValueReference Compound Data
1H^1H-NMRδ 3.85 (s, OCH3_3), δ 2.40 (s, CH3_3)5-Methoxyindole derivatives
IR1680 cm1^{-1} (C=O)Oxindole analogs
HRMS[M+H]+^+ = 235.1084Calculated via isotopic pattern

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole
Reactant of Route 2
5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole

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